molecular formula C17H20N2OS B6716361 (7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone

(7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone

Cat. No.: B6716361
M. Wt: 300.4 g/mol
InChI Key: CHNKXUOWTCWXKS-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone is a complex organic compound that features a thiazepane ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring followed by its fusion with the quinoline moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7,7-Dimethyl-1,4-thiazepan-4-yl)prop-2-en-1-one
  • 1-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one

Uniqueness

(7,7-Dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazepane ring and a quinoline moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(7,7-dimethyl-1,4-thiazepan-4-yl)-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-17(2)9-10-19(11-12-21-17)16(20)15-8-7-13-5-3-4-6-14(13)18-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKXUOWTCWXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1)C(=O)C2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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